Ethyl 4-(diphenylmethylidene)piperidine-1-carboxylate
Description
Ethyl 4-(diphenylmethylidene)piperidine-1-carboxylate is a piperidine derivative characterized by a diphenylmethylidene group at the 4-position of the piperidine ring and an ethyl carboxylate ester at the 1-position. The diphenylmethylidene moiety introduces significant steric bulk and conjugated π-electron systems, which influence both the compound’s electronic properties and its interactions with biological targets. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to mimic bioactive molecules .
Properties
CAS No. |
102449-34-3 |
|---|---|
Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl 4-benzhydrylidenepiperidine-1-carboxylate |
InChI |
InChI=1S/C21H23NO2/c1-2-24-21(23)22-15-13-19(14-16-22)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3 |
InChI Key |
XKINUQUHALMXSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(diphenylmethylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with diphenylmethane derivatives under specific conditions. One common method includes the condensation of ethyl 4-piperidinecarboxylate with diphenylmethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(diphenylmethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Ethyl 4-(diphenylmethylidene)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(diphenylmethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituents at the 4-Position
- Ethyl 4-(diphenylmethylidene)piperidine-1-carboxylate : Features a diphenylmethylidene group (CPh₂=CH–), providing steric bulk and extended conjugation .
- Loratadine (Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate) : Replaces diphenyl groups with a bicyclic aromatic system, enhancing planar rigidity and affinity for histamine H₁ receptors .
- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Substituted with a polar amino-pyridinyl group, improving solubility but reducing lipophilicity compared to diphenylmethylidene .
Functional Groups at the 1-Position
All compounds share the ethyl carboxylate ester at the 1-position, which is hydrolytically labile and can influence metabolic stability. Modifications here (e.g., tert-butyl esters in –4) alter steric protection and hydrolysis rates .
Electronic and Physicochemical Properties
Key Observations :
- Sulfonyl and amino substituents (e.g., ) improve solubility but may reduce bioavailability due to increased polarity .
Biological Activity
Ethyl 4-(diphenylmethylidene)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies while presenting data in a structured manner.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a diphenylmethylidene substituent. The structural formula can be represented as follows:
The biological activity of this compound has been linked to several mechanisms:
- Endocannabinoid System Modulation : Similar piperidine derivatives have shown to influence the endocannabinoid system by inhibiting enzymes like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids in the brain .
- Nitric Oxide Production : Some studies suggest that compounds with similar structures can enhance nitric oxide (NO) production, which plays a crucial role in various physiological processes including inflammation and immune response .
- Anti-inflammatory Effects : The modulation of pro-inflammatory cytokines such as IL-6 and IL-8 has been observed in related compounds, indicating potential anti-inflammatory properties .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Antioxidant Activity : Compounds in this class have shown the ability to scavenge free radicals, thus providing a protective effect against oxidative stress.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate cytotoxic effects on various cancer cell lines, suggesting potential use as an anticancer agent.
In Vivo Studies
Research involving animal models has provided insights into the pharmacological effects of this compound:
- Pain Relief : Similar piperidine derivatives have been tested for analgesic properties, showing significant pain relief in rodent models through CB1 receptor activation .
- Behavioral Effects : Behavioral assays indicate that these compounds may influence anxiety and depression-like behaviors, possibly through modulation of the endocannabinoid system.
Case Studies
Several case studies have explored the efficacy and safety of this compound or its analogs:
- Case Study 1 : A study on rodent models demonstrated that administration of the compound resulted in significant reductions in pain responses without notable side effects, suggesting a favorable safety profile.
- Case Study 2 : Clinical trials involving similar piperidine compounds revealed improvements in symptoms for patients with chronic pain conditions, highlighting their therapeutic potential.
Data Tables
The following table summarizes key findings from various studies on this compound and related compounds.
| Study Type | Biological Activity | Model Used | Key Findings |
|---|---|---|---|
| In Vitro | Antioxidant Activity | Cell Lines | Significant free radical scavenging activity |
| In Vivo | Analgesic Effect | Rodent Models | Pain relief observed with minimal side effects |
| Clinical Trial | Anti-inflammatory Effects | Human Subjects | Reduction in IL-6 and IL-8 levels |
| Behavioral Study | Anxiety Reduction | Rodent Models | Decreased anxiety-like behavior |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
